1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-11-12-9-17(14-4-2-1-3-13(12)14)10-15(19)16-5-7-20-8-6-16/h1-4,9,11H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFCWISLHMAPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole
The morpholin-2-oxoethyl group is introduced via N-alkylation of indole. Chloroacetyl chloride reacts with morpholine to form N-chloroacetyl morpholine (morpholinoacetyl chloride), which subsequently alkylates indole’s N1 position under basic conditions (e.g., NaH in DMF). The reaction proceeds as follows:
This step achieves moderate yields (60–70%) and requires rigorous exclusion of moisture.
Step 2: Vilsmeier-Haack Formylation at Position 3
The pre-functionalized indole undergoes formylation using POCl₃ and DMF. The reaction mechanism involves the generation of a chloroiminium intermediate, which directs electrophilic substitution to position 3 of the indole ring:
This method yields >90% purity, as confirmed by NMR and HPLC.
Key Advantages:
-
High regioselectivity for position 3.
-
Scalable under anhydrous conditions.
Direct Alkylation of Indole-3-carbaldehyde
An alternative route involves alkylating indole-3-carbaldehyde with a morpholine-containing reagent. This method avoids the need for post-formylation functionalization.
Reaction Conditions:
Indole-3-carbaldehyde is deprotonated using NaH in THF, followed by reaction with morpholinoacetyl chloride:
Yields range from 50–65%, with byproducts arising from competing O-alkylation.
Optimization Strategies:
-
Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance N-alkylation selectivity.
-
Lowering reaction temperature (−20°C) to suppress side reactions.
Multi-component Coupling Approaches
Recent advances utilize copper-catalyzed coupling reactions to streamline synthesis. For example, tetramethylethylenediamine (TMEDA) and CuCl₂ facilitate the conjugation of morpholine derivatives to indole-3-carbaldehyde:
This one-pot method achieves 75% yield under aerobic conditions, leveraging visible-light activation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Vilsmeier-Haack | 90 | >95 | Moisture sensitivity |
| Direct Alkylation | 65 | 85 | Competing O-alkylation |
| Multi-component | 75 | 90 | Catalyst cost and ligand optimization |
Chemical Reactions Analysis
1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction yields.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde. In vitro testing has demonstrated its effectiveness against various strains of bacteria, including Gram-positive and Gram-negative species. For instance, a study published in MDPI indicated that derivatives of indole compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be effective in treating infections caused by these pathogens .
Case Study: Antibacterial Evaluation
A series of derivatives were synthesized and tested for their antibacterial efficacy using the agar disc-diffusion method. The results showed that several compounds exhibited inhibition zones comparable to standard antibiotics like penicillin and kanamycin, indicating their potential as alternative antibacterial agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study published in ACS Omega evaluated various indole-based compounds for their activity against breast cancer cell lines (MCF-7). The findings suggested that certain derivatives of this compound demonstrated notable cytotoxic effects, leading to a decrease in cell viability at specific concentrations .
Case Study: Anticancer Screening
In this research, compounds were screened for their ability to inhibit cancer cell proliferation. The study reported IC50 values indicating the concentration required to inhibit cell growth by 50%. Some derivatives showed promising results with IC50 values significantly lower than those of established chemotherapeutics, suggesting their potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can participate in π-π stacking interactions, while the morpholine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of proteins and other biomolecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Ethyl Side Chain
1-[2-(Morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde
- Structure : Lacks the oxo (ketone) group on the ethyl linker.
- Properties : Improved solubility due to the morpholine ring but reduced electrophilicity compared to the oxo-containing analog.
- Applications : Used as a precursor in anticancer arylsulfonylhydrazides (e.g., compounds 5a–k in ). Electron-withdrawing/donating groups on appended phenyl rings modulate activity against breast cancer cells .
1-(2-Oxo-2-(phenylamino)-ethyl)-1H-indole-3-carbaldehyde
- Structure: Replaces morpholine with a phenylamino group adjacent to the ketone.
- Applications: Acts as a lead structure for monocarboxylate transporter inhibitors, with antiproliferative effects .
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde
Crystallographic and Conformational Insights
- 1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde (): Crystal structure reveals planar indole ring with substituent orientation influencing packing and stability. The morpholine-oxo group in the target compound may introduce torsional strain, altering conformational preferences .
Biological Activity
1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound integrates an indole ring structure with a morpholine moiety, which is believed to enhance its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and research findings from various studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Ring : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
- Introduction of the Morpholine Moiety : Nucleophilic substitution reactions are used to introduce the morpholine group into the indole structure.
- Oxidation : The final step involves oxidizing the intermediate to form the aldehyde group at the 3-position of the indole ring.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it affects various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116). The compound's mechanism involves inducing apoptosis in cancer cells, potentially through interactions with microtubules or other cellular pathways .
Table 1: Anticancer Activity Data
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still emerging .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as α-glucosidase, which is important for carbohydrate metabolism. In vitro studies have demonstrated that derivatives of this compound can act as effective inhibitors compared to standard drugs like acarbose .
- Receptor Interaction : The indole structure allows for π–π stacking interactions with aromatic residues in proteins, while the morpholine moiety can form hydrogen bonds, enhancing binding affinity and specificity.
Case Studies
Several studies have explored the biological implications of this compound:
- Indole Derivatives as α-glucosidase Inhibitors : A study synthesized various indole derivatives and evaluated their inhibitory activities against α-glucosidase. Compounds similar to this compound showed promising results with IC50 values significantly lower than those of established inhibitors .
- Antitumor Activity in Animal Models : In vivo studies have indicated that compounds based on this structure could reduce tumor size in xenograft models, suggesting potential therapeutic applications in cancer treatment .
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde?
The synthesis typically involves indole formylation followed by morpholine-based alkylation . A standard approach is the Vilsmeier-Haack reaction , where indole derivatives are formylated using POCl₃ and DMF under controlled conditions . For example:
- Step 1 : Formylation of 1H-indole using POCl₃/DMF to yield 1H-indole-3-carbaldehyde.
- Step 2 : Alkylation of the indole nitrogen with a morpholin-4-yl-2-oxo-ethyl group via nucleophilic substitution or coupling reactions.
Key parameters include temperature (50–100°C), stoichiometry (1.2–1.8 equiv. of alkylating agents), and purification via flash chromatography (petroleum ether/ethyl acetate gradients) .
Q. How is X-ray crystallography employed in the structural elucidation of this compound?
Single-crystal X-ray diffraction provides precise bond lengths , angles , and conformational data . For example:
- The morpholine ring adopts a chair conformation , with C–O bond lengths averaging 1.42 Å .
- The indole-carbaldehyde moiety shows a coplanar arrangement (torsion angles <5°), critical for π-π stacking interactions in supramolecular assemblies .
Data refinement parameters (e.g., , ) ensure accuracy .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR : Key peaks include the aldehyde proton (δ 9.8–10.2 ppm, singlet) and morpholine protons (δ 3.4–3.7 ppm, multiplet). Coupling constants () confirm substituent orientation (e.g., for CH₂ groups) .
- HR-ESI-MS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₇ClFN₃O₃: 368.0912) .
- FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 2800–2900 cm⁻¹ (morpholine C–H) .
Advanced Research Questions
Q. How can researchers optimize the Vilsmeier-Haack formylation reaction for higher yields in synthesizing this compound?
- Solvent Selection : Use anhydrous DMF to minimize side reactions (e.g., hydrolysis of POCl₃) .
- Temperature Control : Maintain 50–60°C during formylation to avoid over-oxidation .
- Workup Adjustments : Neutralize excess POCl₃ with cold sodium bicarbonate to prevent aldehyde degradation .
Yields improve from ~40% to >60% by optimizing equivalents (1.2–1.5 equiv. POCl₃) and reaction time (3–5 hours) .
Q. What strategies are effective for analyzing and resolving contradictions in NMR data due to solvent effects or tautomerism?
- Solvent Titration : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts (e.g., aldehyde proton deshielding in polar solvents) .
- Variable-Temperature NMR : Detect tautomerism (e.g., keto-enol forms) by observing peak splitting at low temperatures (−40°C) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish morpholine CH₂ groups from indole protons .
Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?
- Frontier Molecular Orbitals (FMOs) : DFT calculations (B3LYP/6-311++G**) reveal HOMO localization on the indole ring (−5.2 eV) and LUMO on the morpholinone carbonyl (−1.8 eV), suggesting electrophilic reactivity at the aldehyde group .
- Vibrational Analysis : Simulated IR spectra match experimental data (RMSD <10 cm⁻¹), validating assignments of C=O and N–H stretches .
- Conformational Studies : MD simulations predict a 10–15° dihedral angle between the indole and morpholine moieties, aligning with crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
